(R)-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-1-(3-fluoro-4-methylphenyl)ethanol.
Amination Reaction: The hydroxyl group of the precursor is converted to an amino group through an amination reaction. This can be achieved using reagents like ammonia or amines under specific conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and efficiency.
Automation: Employing automated systems for precise control of reaction parameters.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ®-2-Amino-2-(3-fluoro-4-methylphenyl)acetone.
Reduction: Formation of ®-2-Amino-2-(3-fluoro-4-methylphenyl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Fluoro-4-methylphenyl)ethanol: A precursor in the synthesis of the target compound.
®-2-(3-Fluoro-4-methylphenyl)-2-(methylamino)ethan-1-ol: A structurally related compound with a methylamino group instead of an amino group.
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}ethan-1-ol: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness
®-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups
Properties
Molecular Formula |
C9H12FNO |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-fluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO/c1-6-2-3-7(4-8(6)10)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 |
InChI Key |
HUDLLSSBPHVCJR-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](CO)N)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CO)N)F |
Origin of Product |
United States |
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